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molecular formula C15H18N4O3 B8377059 5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline

5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline

Cat. No. B8377059
M. Wt: 302.33 g/mol
InChI Key: NQZFQGATSRIVKV-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 3-(4-nitro-1H-pyrazol-1-yl)propanal (200 mg, 1.18 mmol) in MeOH (12.0 mL), 5-methoxyindoline (176 mg, 1.18 mmol) was added. This reaction mixture was stirred at rt for 1 h, then NaBH4 (121 mg, 3.20 mmol) was added and stirred for another 30 min at rt. The reaction mixture was quenched with water and extracted with EtOAc (2×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 5-methoxy-1-(3-(4-nitro-1H-pyrazol-1-yl)propyl)indoline, which was used in the next step without further purification. LC-MS conditions B: tR=0.56 min, [M+H]+=303.15.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
121 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][CH:11]=O)[CH:8]=1)([O-:3])=[O:2].[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH2:19][CH2:18]2.[BH4-].[Na+]>CO>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[N:20]([CH2:11][CH2:10][CH2:9][N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[N:6]1)[CH2:19][CH2:18]2 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCC=O
Name
Quantity
176 mg
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 30 min at rt
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCN(C2=CC1)CCCN1N=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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